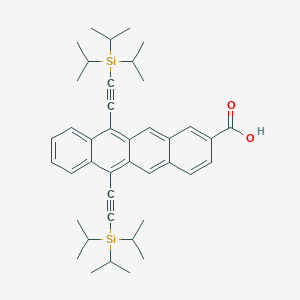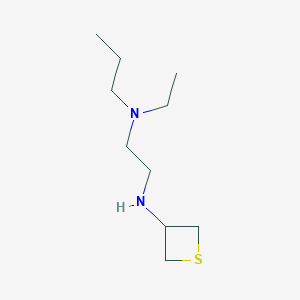![molecular formula C13H24N2O2 B13022707 tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-5-yl)carbamate](/img/structure/B13022707.png)
tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(octahydro-1H-cyclopenta[b]pyridin-5-yl)carbamate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34186 g/mol . This compound is known for its unique structure, which includes a tert-butyl group and a cyclopenta[b]pyridin ring system. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-Butyl(octahydro-1H-cyclopenta[b]pyridin-5-yl)carbamate typically involves the reaction of octahydro-1H-cyclopenta[b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butyl(octahydro-1H-cyclopenta[b]pyridin-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
tert-Butyl(octahydro-1H-cyclopenta[b]pyridin-5-yl)carbamate is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl(octahydro-1H-cyclopenta[b]pyridin-5-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl(octahydro-1H-cyclopenta[b]pyridin-5-yl)carbamate can be compared with similar compounds such as:
tert-Butyl(octahydro-1H-cyclopenta[c]pyridin-5-yl)carbamate: This compound has a similar structure but differs in the position of the nitrogen atom in the ring system.
tert-Butyl(octahydro-1H-cyclopenta[d]pyridin-5-yl)carbamate: Another similar compound with a different ring system configuration.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridin-5-yl)carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-6-10-9(11)5-4-8-14-10/h9-11,14H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
DVZCLSHSZDQPBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2C1CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13022640.png)



![7,7-Difluoro-9-methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B13022668.png)

![6-Bromo-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13022679.png)






